2-Amino-2-(pyrimidin-2-yl)propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrimidin-2-yl)propan-1-ol typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthetic route includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic structure.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrimidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Amino-2-(pyrimidin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrosis activity.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Exhibits different biological activities.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Used in various chemical applications.
Uniqueness
2-Amino-2-(pyrimidin-2-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-2-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c1-7(8,5-11)6-9-3-2-4-10-6/h2-4,11H,5,8H2,1H3 |
InChI Key |
PQACWRGAJJBOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=NC=CC=N1)N |
Origin of Product |
United States |
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